Superior Radical Scavenging Stability of 1-Propene-1-thiol vs. Allyl Mercaptan
DFT calculations at the B3LYP/cc-pVQZ level demonstrate that while 2-propenesulfenic acid (PSA) exhibits higher reactivity than allyl mercaptan (AM), AM possesses greater chemical stability and longer lifetime, making it a more effective radical deactivator. The presence of the conjugated double bond in AM (and by structural inference, 1-propene-1-thiol) enables polymerization while preserving the antiradical activity of the S-H group [1].
| Evidence Dimension | Radical scavenging stability and antiradical activity |
|---|---|
| Target Compound Data | Not directly quantified for 1-propene-1-thiol; class-level inference from allyl mercaptan (AM) data |
| Comparator Or Baseline | 2-propenesulfenic acid (PSA) - more reactive but less stable; saturated thiols - lack conjugated alkene for polymerization |
| Quantified Difference | Qualitative: AM > PSA in stability and radical deactivation lifetime |
| Conditions | DFT calculations at B3LYP/cc-pVQZ level with C-PCM solvation model |
Why This Matters
For applications requiring sustained antioxidant activity or radical scavenging in complex matrices, the enhanced stability of conjugated thiols like 1-propene-1-thiol provides functional longevity unavailable from saturated or sulfenic acid analogs.
- [1] Molski, M. (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. Molecules, 29(3), 668. View Source
